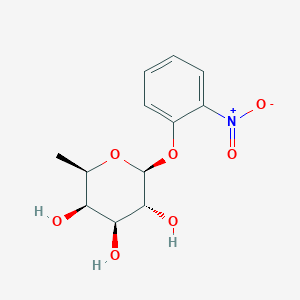

Orthonitrophenyl-beta-D-fucopyranoside

Vue d'ensemble

Description

Le β-D-FUCOPYRANOSIDE D’ORTHONITROPHÉNYLE est une petite molécule appartenant à la classe des composés organiques connus sous le nom de glycosides phénoliques. Ces composés contiennent une structure phénolique liée à une fraction glycosyle. La formule chimique du β-D-FUCOPYRANOSIDE D’ORTHONITROPHÉNYLE est C12H15NO7, et sa masse moléculaire est de 285,25 g/mol .

Méthodes De Préparation

La synthèse du β-D-FUCOPYRANOSIDE D’ORTHONITROPHÉNYLE implique généralement la glycosylation d'un composé phénolique avec une fraction de sucre. Les conditions réactionnelles incluent souvent l'utilisation d'un donneur de glycosyle approprié et d'un catalyseur acide pour faciliter la formation de la liaison glycosidique. Les méthodes de production industrielles peuvent impliquer l'optimisation de ces conditions réactionnelles pour obtenir des rendements et une pureté plus élevés .

Analyse Des Réactions Chimiques

Le β-D-FUCOPYRANOSIDE D’ORTHONITROPHÉNYLE subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le β-D-FUCOPYRANOSIDE D’ORTHONITROPHÉNYLE a plusieurs applications en recherche scientifique. En chimie, il est utilisé comme substrat pour étudier l'activité des glycosidases, des enzymes qui hydrolysent les liaisons glycosidiques. En biologie et en médecine, il est utilisé pour étudier le rôle des fucosidases dans diverses maladies, notamment le cancer et l'inflammation. De plus, il a des applications dans la recherche industrielle, telles que l'amélioration de la qualité et de l'efficacité des produits dans les processus de fabrication.

Mécanisme d'action

Le mécanisme d'action du β-D-FUCOPYRANOSIDE D’ORTHONITROPHÉNYLE implique son interaction avec des cibles moléculaires spécifiques, telles que le répresseur de l'opéron du lactose chez Escherichia coli. Cette interaction peut inhiber l'activité du répresseur, conduisant à des changements dans l'expression des gènes et les voies métaboliques. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application et du contexte spécifiques .

Applications De Recherche Scientifique

ORTHONITROPHENYL-BETA-D-FUCOPYRANOSIDE has several scientific research applications. In chemistry, it is used as a substrate to study the activity of glycosidases, enzymes that hydrolyze glycosidic bonds. In biology and medicine, it is used to investigate the role of fucosidases in various diseases, including cancer and inflammation. Additionally, it has applications in industrial research, such as improving product quality and efficiency in manufacturing processes.

Mécanisme D'action

The mechanism of action of ORTHONITROPHENYL-BETA-D-FUCOPYRANOSIDE involves its interaction with specific molecular targets, such as the lactose operon repressor in Escherichia coli. This interaction can inhibit the activity of the repressor, leading to changes in gene expression and metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Le β-D-FUCOPYRANOSIDE D’ORTHONITROPHÉNYLE est unique parmi les glycosides phénoliques en raison de sa structure et de ses groupes fonctionnels spécifiques. Des composés similaires comprennent d'autres glycosides phénoliques, tels que les lignanes et les flavonoïdes, qui contiennent également une structure phénolique liée à une fraction glycosyle. les unités de sucre et les structures phénoliques spécifiques peuvent varier, conduisant à des différences dans leurs propriétés chimiques et leurs activités biologiques .

Activité Biologique

Orthonitrophenyl-beta-D-fucopyranoside (ONP-Fuc) is a synthetic phenolic glycoside that serves as a substrate for fucosidase enzymes, which hydrolyze glycosidic bonds involving fucose. This compound has garnered attention in biochemical research due to its unique properties and applications in studying enzyme kinetics, metabolic pathways, and potential therapeutic targets.

- Chemical Formula : C₁₂H₁₅N₀₇

- Molecular Weight : 285.25 g/mol

- Structure : ONP-Fuc features an ortho-nitrophenyl group attached to a beta-D-fucopyranoside moiety, which is critical for its interaction with fucosidases.

ONP-Fuc acts primarily as a chromogenic substrate for fucosidases. Upon hydrolysis by these enzymes, it releases 4-nitrophenol, which can be quantitatively measured using spectrophotometric methods. This property allows researchers to assess the activity of fucosidases in various biological samples, including cell lysates and tissues.

Enzyme Activity Measurement

ONP-Fuc is widely used in biochemical assays to measure fucosidase activity. The release of 4-nitrophenol provides a colorimetric readout that correlates with enzyme activity, making it an essential tool in enzymology and metabolic studies.

Research Applications

- Glycosidase Studies : ONP-Fuc is employed to investigate the specificity and kinetics of fucosidases. This research contributes to understanding glycoprotein metabolism and the role of fucose in biological processes such as cell signaling and adhesion.

- Disease Mechanisms : Studies have explored the role of fucosidases in diseases like cancer and inflammation, where altered fucose metabolism may contribute to pathophysiology.

- Therapeutic Target Identification : Research has focused on identifying potential drug targets related to fucosidase activity, particularly in pathogenic bacteria such as Shigella flexneri. The enzymatic pathways involving ONP-Fuc could lead to novel therapeutic strategies against infections .

Case Studies

- Fucosidase Activity in Cancer Research : A study utilized ONP-Fuc to assess fucosidase levels in cancer cell lines, revealing significant differences in enzyme activity that correlated with tumor aggressiveness. This suggests that fucosidase profiling could serve as a biomarker for cancer diagnosis or prognosis.

- Glycosylation Patterns in Inflammation : Another investigation employed ONP-Fuc to analyze glycosylation changes in inflammatory conditions. The findings indicated that altered fucosylation patterns might influence immune responses, highlighting the compound's relevance in immunology .

Comparative Analysis with Similar Compounds

The following table summarizes the distinctions between ONP-Fuc and other nitrophenyl glycosides:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Ortho-nitrophenyl group | Specificity for fucosidases |

| p-Nitrophenyl-beta-D-galactopyranoside | Para-nitrophenyl group | Substrate for galactosidases |

| Orthonitrophenyl-beta-D-glucopyranoside | Ortho-nitrophenyl structure | Substrate for glucosidases |

| p-Nitrophenyl-alpha-L-fucopyranoside | Alpha configuration of fucose | Different stereochemistry affecting enzyme activity |

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-5-3-2-4-7(8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRPIVXPHLYETN-BVWHHUJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921729 | |

| Record name | 2-Nitrophenyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154-94-5 | |

| Record name | 2-Nitrophenyl 6-deoxy-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenyl-beta-fucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.